molecular formula C9H11F2N B12336749 (R)-1-(2,5-Difluorophenyl)propan-1-amine

(R)-1-(2,5-Difluorophenyl)propan-1-amine

Cat. No.: B12336749
M. Wt: 171.19 g/mol
InChI Key: IUWLMRUTNCGJPI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2,5-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with a chiral amine source. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Difluorophenyl)propan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification methods are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,5-Difluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound is studied for its potential biological activity. It may serve as a lead compound in the development of pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, ®-1-(2,5-Difluorophenyl)propan-1-amine is investigated for its potential therapeutic effects. It may be used in the design of drugs for treating neurological disorders or other medical conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine
  • 1-(2,5-Difluorophenyl)ethan-1-amine
  • 1-(2,4-Difluorophenyl)propan-1-amine

Uniqueness

®-1-(2,5-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,5-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

IUWLMRUTNCGJPI-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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